molecular formula C19H29ClN2O B15081151 N'-(4-Chlorobenzylidene)dodecanohydrazide CAS No. 303085-39-4

N'-(4-Chlorobenzylidene)dodecanohydrazide

Cat. No.: B15081151
CAS No.: 303085-39-4
M. Wt: 336.9 g/mol
InChI Key: TUHAEMLRYNOXCW-LTGZKZEYSA-N
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Description

N’-(4-Chlorobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29ClN2O It is a hydrazone derivative, characterized by the presence of a hydrazone functional group (-NHN=CH-) linked to a dodecane chain and a 4-chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Chlorobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and dodecanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzaldehyde+DodecanohydrazideN’-(4-Chlorobenzylidene)dodecanohydrazide+Water\text{4-Chlorobenzaldehyde} + \text{Dodecanohydrazide} \rightarrow \text{N'-(4-Chlorobenzylidene)dodecanohydrazide} + \text{Water} 4-Chlorobenzaldehyde+Dodecanohydrazide→N’-(4-Chlorobenzylidene)dodecanohydrazide+Water

The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for N’-(4-Chlorobenzylidene)dodecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Chlorobenzylidene)dodecanohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)dodecanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methylbenzylidene)dodecanohydrazide
  • N’-(4-Hydroxybenzylidene)dodecanohydrazide
  • N’-(4-Ethoxybenzylidene)dodecanohydrazide

Uniqueness

N’-(4-Chlorobenzylidene)dodecanohydrazide is unique due to the presence of the chlorine atom in the benzylidene moiety, which imparts distinct chemical and biological properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

303085-39-4

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C19H29ClN2O/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-21-16-17-12-14-18(20)15-13-17/h12-16H,2-11H2,1H3,(H,22,23)/b21-16+

InChI Key

TUHAEMLRYNOXCW-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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